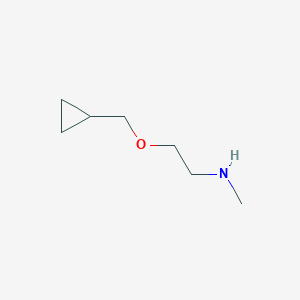

![molecular formula C10H10N2O3 B1328206 5-[(5-甲基-1H-吡唑-1-基)甲基]-2-呋喃甲酸 CAS No. 1171850-34-2](/img/structure/B1328206.png)

5-[(5-甲基-1H-吡唑-1-基)甲基]-2-呋喃甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

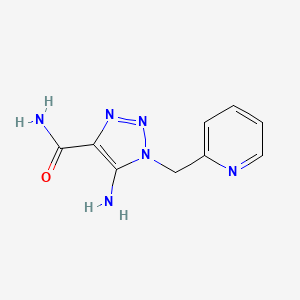

The compound "5-[(5-methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid" is a derivative of pyrazole and furoic acid, which are both of interest in the field of medicinal chemistry due to their potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, and furoic acid derivatives have been studied for their interesting spectroscopic properties and potential as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of pyrazole-furoic acid derivatives involves multi-step organic reactions. For instance, the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a related compound, starts with the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine. This is followed by basic hydrolysis to yield the corresponding carboxylic acid . Although the exact synthesis of "5-[(5-methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid" is not detailed in the provided papers, similar synthetic strategies involving controlled reduction, esterification, and cyclocondensation reactions could be employed .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using various spectroscopic techniques. For example, the structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was determined using 1H and 13C NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction. These techniques provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions . The molecular structure of "5-[(5-methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid" would likely exhibit similar characteristics, with the potential for interesting electronic transitions as indicated by HOMO-LUMO energy level studies .

Chemical Reactions Analysis

The chemical reactivity of pyrazole-furoic acid derivatives can be influenced by the substituents on the pyrazole and furoic acid moieties. For instance, the presence of a methyl group at the 5-position of the pyrazole ring can affect the electronic properties and thus the reactivity of the compound. The reductive cleavage at the C5 position of 5-aryl-2,5-dihydrofuroates, which are related to furoic acid derivatives, suggests that the 5-position is a reactive site for chemical transformations . The chemical reactions involving "5-[(5-methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid" would likely be influenced by the presence of the pyrazole and furoic acid functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole-furoic acid derivatives are determined by their molecular structure. For example, the spectroscopic properties of 2,5-dihydrofuroates show large long-range coupling constants and two high absorption maxima in the IR spectrum, which are indicative of their ester carbonyl groups . The optical properties of pyrazole derivatives, such as absorption and fluorescence spectra, are affected by the substituents on the pyrazole ring and the solvent polarity . These properties are essential for understanding the behavior of these compounds in different environments and could be relevant for the design of new materials or drugs.

科学研究应用

抗菌活性

该化合物中存在的吡唑部分以其抗菌特性而闻名。研究表明,吡唑衍生物可以表现出显著的抗菌和抗真菌活性。 这使得“5-[(5-甲基-1H-吡唑-1-基)甲基]-2-呋喃甲酸”成为开发针对耐药菌株和真菌的新型抗菌剂的潜在候选药物 .

抗炎特性

据报道,含有吡唑环的化合物具有抗炎特性。 这在开发治疗慢性炎症性疾病(如类风湿性关节炎)的新药物方面尤为重要,因为人们一直在不断寻找更有效和毒性更小的治疗选择 .

抗肿瘤潜力

“5-[(5-甲基-1H-吡唑-1-基)甲基]-2-呋喃甲酸”的结构复杂性使其能够与各种生物靶标相互作用,包括参与肿瘤生长和增殖的靶标。 咪唑和吡唑衍生物因其抗肿瘤活性而受到关注,该化合物可能是这类研究工作的组成部分 .

抗糖尿病活性

含有咪唑的化合物在抗糖尿病药物研究中显示出前景。 鉴于结构相似性,“5-[(5-甲基-1H-吡唑-1-基)甲基]-2-呋喃甲酸”可以被研究其作为抗糖尿病剂的潜力,可能通过抑制酶或调节代谢途径发挥作用 .

抗病毒应用

咪唑环与吡唑结构相关,已用于合成具有抗病毒活性的化合物。 这表明“5-[(5-甲基-1H-吡唑-1-基)甲基]-2-呋喃甲酸”也可以被研究其抑制病毒复制或干扰病毒-细胞相互作用的能力 .

配位化学和催化

吡唑衍生物已知可作为配位化学中的配体,与各种金属形成配合物。这些配合物可以具有催化特性,并用于各种化学反应。 所述化合物可以合成用于催化的金属配合物的配体,从而可能提高化学过程的效率 .

安全和危害

未来方向

属性

IUPAC Name |

5-[(5-methylpyrazol-1-yl)methyl]furan-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-7-4-5-11-12(7)6-8-2-3-9(15-8)10(13)14/h2-5H,6H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJXXZUQPBLHRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1CC2=CC=C(O2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde](/img/structure/B1328126.png)

![4-[(3,4-Difluorobenzyl)oxy]benzenecarbaldehyde](/img/structure/B1328127.png)

![{4-[(3,4-Dichlorophenoxy)methyl]phenyl}methanol](/img/structure/B1328128.png)

![1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B1328136.png)

![Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B1328137.png)

![Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B1328138.png)